GS-704277

描述

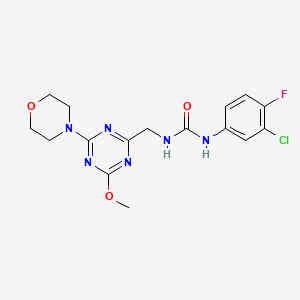

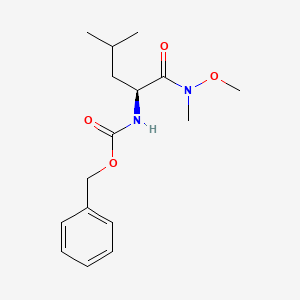

GS-704277 是瑞德西韦的丙氨酸代谢物,瑞德西韦是一种核苷类似物,以其强大的抗病毒活性而闻名。 瑞德西韦已被广泛认可为其在体外控制 SARS-CoV-2 (COVID-19) 感染的有效性 。 This compound 是通过瑞德西韦的细胞内水解形成的,在其代谢途径中起着至关重要的作用 .

科学研究应用

GS-704277 在科学研究中具有重要应用,特别是在化学、生物学、医学和工业领域。 其主要应用是在抗病毒机制的研究和抗病毒疗法的开发中 。 This compound 在药代动力学和药效学研究中用作参考化合物,以了解瑞德西韦的代谢和功效 。 此外,它还用于开发分析方法,用于定量生物样本中的瑞德西韦及其代谢物 .

作用机制

GS-704277 通过其作为瑞德西韦代谢活化中的中间体的作用发挥其作用。在细胞内部,瑞德西韦被代谢为 this compound,this compound 进一步转化为活性三磷酸形式 GS-443902。这种活性代谢物抑制病毒的 RNA 依赖性 RNA 聚合酶,从而阻止病毒复制。涉及的分子靶标和途径包括病毒 RNA 聚合酶和宿主细胞的代谢酶,这些酶负责 this compound 的磷酸化。

生化分析

Biochemical Properties

GS-704277 plays a crucial role in the biochemical reactions involving Remdesivir. It is a key intermediate in the metabolic activation of Remdesivir to form the intracellular active triphosphate metabolite, GS-443902 . This process involves interactions with various enzymes and proteins within the cell, including carboxylesterase 1 (CES1), which is responsible for the majority of Remdesivir’s metabolism .

Cellular Effects

The effects of this compound on cells are primarily related to its role in the metabolism of Remdesivir. As an intermediate metabolite, this compound is involved in the conversion of Remdesivir into its active form, which inhibits the replication of SARS-CoV-2, the virus responsible for COVID-19 .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion into the active triphosphate metabolite, GS-443902 . This conversion process is crucial for the antiviral activity of Remdesivir, as GS-443902 is the form of the drug that inhibits viral RNA-dependent RNA polymerase, thereby preventing viral replication .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits linear pharmacokinetics following single-dose intravenous administration of Remdesivir . It is only moderately stable in plasma at 4 °C, with less stability at room temperature .

Metabolic Pathways

This compound is part of the metabolic pathway of Remdesivir. It is formed from Remdesivir via intracellular hydrolysis, primarily mediated by the enzyme CES1 . This compound is then further metabolized to form the active triphosphate metabolite, GS-443902 .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are closely tied to its role in the metabolism of Remdesivir. It is predominantly distributed to plasma relative to the cellular components of blood .

Subcellular Localization

The subcellular localization of this compound is not explicitly documented in the literature. Given its role in the intracellular metabolism of Remdesivir, it is likely that it is localized within the cytoplasm where these metabolic processes occur .

准备方法

合成路线和反应条件

GS-704277 在瑞德西韦的代谢活化过程中作为中间体合成。 该过程涉及瑞德西韦水解形成 this compound,this compound 进一步代谢为核苷单磷酸形式,然后代谢为核苷类似物 GS-441524 .

工业生产方法

This compound 的工业生产涉及瑞德西韦的大规模合成,然后对其进行受控水解以获得 this compound。 该过程需要精确的反应条件,包括使用特定的酶和受控的 pH 值,以确保瑞德西韦高效转化为 this compound .

化学反应分析

反应类型

GS-704277 经历了几种类型的化学反应,包括水解、磷酸化和亲核取代 。这些反应对其转化为活性代谢物至关重要。

常见试剂和条件

水解: 使用特定水解酶进行酶促水解。

磷酸化: 在 ATP 存在下,由激酶催化。

亲核取代: 涉及水或氢氧根离子等亲核试剂.

主要形成的产物

相似化合物的比较

类似化合物

GS-441524: 瑞德西韦的另一种具有抗病毒活性的代谢物。

GS-443902: 瑞德西韦的活性三磷酸形式。

GS-704277 的独特性

This compound 的独特性在于其在瑞德西韦活化途径中的特定中间体代谢物的角色。与 GS-441524 和 GS-443902 不同,this compound 不会直接对抗病毒,但对于形成活性三磷酸代谢物至关重要。这一中间步骤对于瑞德西韦的整体抗病毒功效至关重要。

属性

IUPAC Name |

(2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N6O8P/c1-7(14(24)25)20-30(26,27)28-4-9-11(22)12(23)15(5-16,29-9)10-3-2-8-13(17)18-6-19-21(8)10/h2-3,6-7,9,11-12,22-23H,4H2,1H3,(H,24,25)(H2,17,18,19)(H2,20,26,27)/t7-,9+,11+,12+,15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYHPTSNEWCZBDF-NIFWRESRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NP(=O)(O)OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@](O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N6O8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2532924.png)

methanone](/img/structure/B2532928.png)

![N-benzyl-4-{2-[({[(4-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide](/img/structure/B2532930.png)

![N-[3-(2-chloroacetyl)-2,4,6-trimethylphenyl]acetamide](/img/structure/B2532934.png)

![4-ethoxy-6-[4-(3-methoxyphenyl)piperazine-1-carbonyl]pyrimidine](/img/structure/B2532936.png)

![1-(2-chlorobenzyl)-5-(3,4-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2532938.png)

![N-(2-chlorophenyl)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2532940.png)